5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine
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Overview
Description
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is an organic compound with the molecular formula C9H12ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a 2-methoxyethoxy group at the 3-position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine typically involves the chlorination of 2-methoxy-3-(2-methoxyethoxy)pyridine. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as methylation, etherification, and chlorination, followed by purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-amino-2-methoxy-3-(2-methoxyethoxy)pyridine or 5-thio-2-methoxy-3-(2-methoxyethoxy)pyridine.
Oxidation: Formation of 2-methoxy-3-(2-methoxyethoxy)pyridine-5-carboxylic acid.
Reduction: Formation of 5-chloro-2-methoxy-3-(2-methoxyethoxy)piperidine.
Scientific Research Applications
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyridine
- 2-Methoxy-3-(2-methoxyethoxy)pyridine
- 5-Chloro-2-methoxy-3-(2-ethoxyethoxy)pyridine
Uniqueness
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is unique due to the presence of both a chlorine atom and a 2-methoxyethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in chemical reactions and biological interactions .
Properties
IUPAC Name |
5-chloro-2-methoxy-3-(2-methoxyethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGYUNBGGBXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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